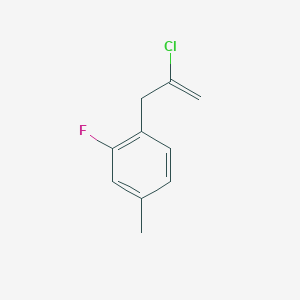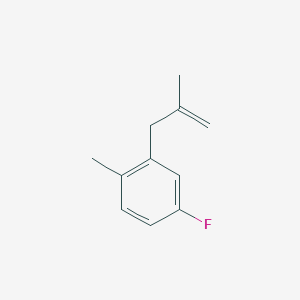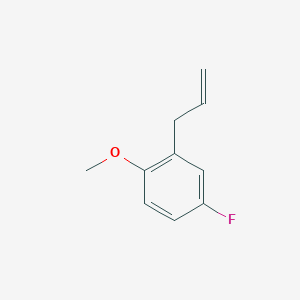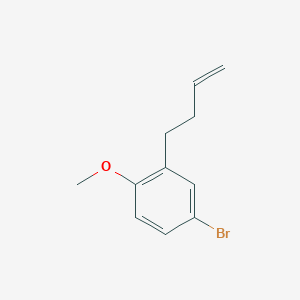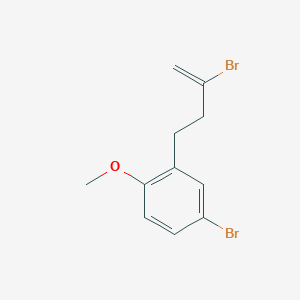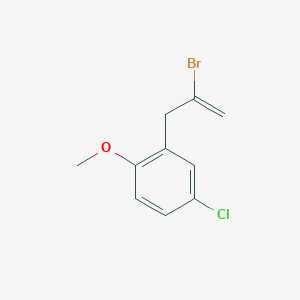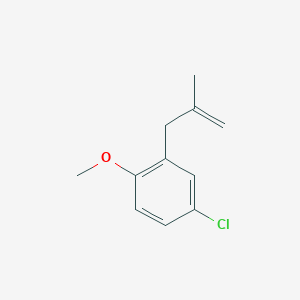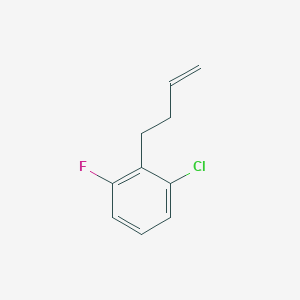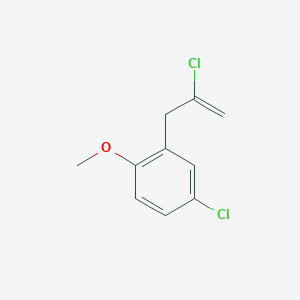
2-Chloro-3-(5-chloro-2-methoxyphenyl)-1-propene
Overview
Description
“2-Chloro-5-methoxyphenyl boronic acid” is a chemical compound with the empirical formula C7H8BClO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-methoxyphenyl boronic acid” can be represented by the SMILES stringCOC1=CC=C(Cl)C(B(O)O)=C1 . Physical and Chemical Properties Analysis
“2-Chloro-5-methoxyphenyl boronic acid” is a solid compound . Its molecular weight is 186.40 .Scientific Research Applications
Polymer Synthesis and Modification
- Regioregular Polythiophene Synthesis : Controlled chain-growth polymerization techniques have been employed to synthesize regioregular poly(3-hexylthiophene) (P3HT) using external initiators and specific catalyst ligands. This method offers precise control over the polymer's molecular weight and distribution, important for electronic and photonic device applications (Bronstein & Luscombe, 2009).
Catalysis and Chemical Transformations
- Buchner Reaction Catalysis : Chloro(tetraphenylporphyrinato)iron has been used as a catalyst for the Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes, demonstrating the potential of chloro and methoxy-substituted compounds in facilitating novel chemical transformations (Mbuvi & Woo, 2009).
Materials Chemistry
- Charge Transfer and Optical Properties : Research into the optical properties of charge-transfer complexes involving pyrenyl-propenone derivatives and electron acceptors like TCNB has shown significant potential for opto-electronic applications. These studies indicate that compounds with chloro and methoxy groups can influence the optical properties of materials, leading to applications in organic electronics (Zhao et al., 2017).
Advanced Synthesis Techniques
- Sequential Living Polymerizations : The synthesis of block copolymers combining polythiophene and polyisocyanides in a single reaction pot showcases an advanced application of catalysts for sequential living polymerizations. This research exemplifies the versatility of catalysts in mediating distinct polymerizations, potentially including chloro and methoxy-substituted monomers for the creation of novel polymer materials (Wu et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-2-(2-chloroprop-2-enyl)-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-7(11)5-8-6-9(12)3-4-10(8)13-2/h3-4,6H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYULSCOZZHGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



